molecular formula C11H14N2O B3258050 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone CAS No. 3000-78-0

1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B3258050
CAS No.: 3000-78-0
M. Wt: 190.24 g/mol
InChI Key: SSABMTSCLQGWBB-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety and an acetyl group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. The acetyl group enhances reactivity for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name

1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABMTSCLQGWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone with structurally analogous ethanone derivatives, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound Pyridin-3-yl at pyrrolidine C2 C12H14N2O 202.26 Potential kinase inhibition; ligand for metal coordination
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy at pyridine C2; pyrrolidine at C6 C12H16N2O2 220.27 Enhanced solubility due to methoxy group; used in fluorescence studies
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Fluoro at pyridine C2; pyrrolidine at C6 C11H13FN2O 208.23 Improved metabolic stability; explored in radiopharmaceuticals
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Fluoropyridine; bulky silyl-protected pyrrolidine C18H29FN2O2Si 352.52 Protective group strategy for selective functionalization in drug intermediates
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone Bromophenyl at ethanone C2 C12H14BrNO 284.15 Halogenated analog for Suzuki coupling; precursor to bioactive molecules
1-[2-(IsopropylaMino-Methyl)-pyrrolidin-1-yl]-ethanone Isopropylaminomethyl at pyrrolidine C2 C10H20N2O 184.28 Amine-functionalized analog for chiral catalysis or prodrug design

Key Structural and Functional Insights:

Electronic Effects: Fluoro and methoxy substituents on the pyridine ring (e.g., entries 2 and 3) modulate electron density, affecting binding affinity in enzyme inhibition. The methoxy group in entry 2 increases hydrophilicity, while fluorine in entry 3 enhances metabolic stability . Bromophenyl substitution (entry 5) introduces a halogen bond donor site, facilitating cross-coupling reactions for diversification .

Steric and Conformational Differences: The tert-butyldimethylsilyl (TBS) group in entry 4 provides steric bulk, protecting reactive hydroxyl groups during synthetic steps . Isopropylaminomethyl in entry 7 introduces chirality and secondary amine functionality, enabling applications in asymmetric synthesis .

Biological Activity :

  • Pyridin-3-yl derivatives (entry 1) are studied for kinase inhibition due to their ability to mimic ATP-binding motifs .
  • Pyrrolidine-containing analogs (entries 2–7) often exhibit improved bioavailability compared to rigid aromatic scaffolds, as seen in pharmacokinetic studies .

Biological Activity

1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone is a novel compound that has garnered attention in recent years for its potential biological activities. This compound features a pyridine ring attached to a pyrrolidine moiety through an ethanone linkage, making it an interesting candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic benefits, and comparisons with similar compounds.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • Chemical Structure :
    • Contains a pyridine ring (aromatic) and a pyrrolidine ring (cyclic amine).
    • The ethanone functional group connects these two rings.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Functional GroupsPyridine, Pyrrolidine, Carbonyl
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. This dual interaction profile may enhance the compound's binding affinity to specific biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, research has shown that certain pyrrole derivatives demonstrate potent activity against Gram-positive bacteria like Staphylococcus aureus.

Table 2: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organisms
This compoundTBDTBD
Pyrrole Derivative A3.125Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated various pyridine and pyrrolidine derivatives for their antimicrobial activity.
    • The results indicated that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Research on Anti-inflammatory Activity :
    • Another investigation focused on the anti-inflammatory effects of related compounds using cell lines stimulated with lipopolysaccharides (LPS).
    • The findings demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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